molecular formula C8H6FIO2 B3028918 Methyl 2-iodo-3-fluorobenzoate CAS No. 393-78-2

Methyl 2-iodo-3-fluorobenzoate

Cat. No.: B3028918
CAS No.: 393-78-2
M. Wt: 280.03
InChI Key: WKJSLNJIWQBQBV-UHFFFAOYSA-N
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Description

Methyl 2-iodo-3-fluorobenzoate is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted with iodine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodo-3-fluorobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-fluorobenzoate. This reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and reagent concentration, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodo-3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) are typical.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure are standard conditions.

Major Products:

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the iodine atom.

    Coupling Reactions: Biaryl compounds with diverse substituents on the aromatic rings.

    Reduction Reactions: Methyl 3-fluorobenzoate as the primary product.

Scientific Research Applications

Methyl 2-iodo-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated benzoates on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 2-iodo-3-fluorobenzoate depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing fluorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the iodine atom. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the boronic acid.

Comparison with Similar Compounds

    Methyl 2-iodobenzoate: Lacks the fluorine atom, resulting in different reactivity and applications.

    Methyl 3-fluorobenzoate: Lacks the iodine atom, affecting its suitability for certain coupling reactions.

    Methyl 2-bromo-3-fluorobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in substitution and coupling reactions.

Uniqueness: Methyl 2-iodo-3-fluorobenzoate is unique due to the presence of both iodine and fluorine atoms on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-fluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJSLNJIWQBQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306372
Record name Methyl 3-fluoro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-78-2
Record name Methyl 3-fluoro-2-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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